molecular formula C19H20N2S B1386811 2,3-Dimethyl-6-(4-methylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine CAS No. 1170010-23-7

2,3-Dimethyl-6-(4-methylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine

Cat. No.: B1386811
CAS No.: 1170010-23-7
M. Wt: 308.4 g/mol
InChI Key: QWHSTYZJZYJOPP-UHFFFAOYSA-N
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Description

2,3-Dimethyl-6-(4-methylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine is a synthetic tricyclic compound belonging to the pyrrolo[1,4]diazepine class, which are recognized as "privileged structures" in medicinal chemistry due to their wide range of potential biological activities . This specific analog features a complex molecular architecture with a molecular formula of C19H20N2S and a molecular weight of 308.4 g/mol . Its structure integrates a diazepine ring fused with pyrrole and thiophene heterocyclic systems, substituted with methyl groups at the 2 and 3 positions and a 4-methylphenyl ring at the 6 position . Compounds within this structural family have been investigated extensively for their interaction with the central nervous system. Related pyrrolo[1,2-a][1,4]benzodiazepines are known to exhibit a broad spectrum of pharmacological effects, including anxiolytic, sedative, anticonvulsant, and myorelaxant activities . The mechanism of action for these bioactive analogs is typically mediated through the GABAergic system, specifically by acting as positive allosteric modulators on the GABAA receptor complex . By binding to the benzodiazepine site at the interface of the α and γ subunits of the receptor, they enhance the inhibitory effects of the neurotransmitter GABA, leading to increased neuronal hyperpolarization and reduced excitability . This compound is presented for research applications only, including potential investigations into neuropharmacology, receptor-ligand interactions, and structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents. It is supplied as a high-purity chemical entity strictly for laboratory use in non-clinical settings and is unequivocally not intended for diagnostic, therapeutic, or human consumption purposes. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

4,5-dimethyl-9-(4-methylphenyl)-3-thia-1,8-diazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2S/c1-12-6-8-15(9-7-12)18-17-5-4-10-21(17)19-16(11-20-18)13(2)14(3)22-19/h4-10,18,20H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHSTYZJZYJOPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=CC=CN3C4=C(CN2)C(=C(S4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,3-Dimethyl-6-(4-methylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine is a complex organic compound belonging to the class of pyrrolothienodiazepines. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps often include the formation of the pyrrolo and thieno rings followed by the diazepine formation through cyclization reactions. Various methods have been reported in the literature to achieve high yields and purity of the compound.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound has shown promising results against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64
Bacillus subtilis8

The compound exhibited excellent activity against Bacillus subtilis, with an MIC of 8 μg/mL, indicating its potential as a broad-spectrum antimicrobial agent .

Anti-inflammatory Activity

In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. The anti-inflammatory activity was assessed using various in vitro assays measuring the inhibition of cyclooxygenase (COX) enzymes.

Compound IC50 (μM) Activity
This compound0.04 ± 0.01Strong COX-2 inhibitor
Celecoxib0.04 ± 0.01Standard Control

The results indicated that this compound has comparable potency to celecoxib in inhibiting COX-2 activity .

Structure-Activity Relationships (SAR)

The biological activity of the compound is influenced by its structural components. Modifications in the methyl groups and phenyl substituents have shown variations in potency:

  • Methyl Substituents : Increasing the number of methyl groups on the pyrrole ring generally enhances antimicrobial activity.
  • Phenyl Substituents : The presence of a para-methyl group on the phenyl ring is crucial for maintaining anti-inflammatory activity.

Case Studies

A recent study explored the therapeutic potential of this compound in animal models for inflammatory diseases. In carrageenan-induced paw edema models in rats, treatment with this compound resulted in significant reduction in edema compared to control groups.

Scientific Research Applications

Pharmacological Research

This compound has shown promise in various pharmacological studies due to its unique structural features that allow for interaction with biological targets.

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines. The dihydro-thieno[3,2-f][1,4]diazepine structure is believed to enhance its interaction with DNA and inhibit tumor growth .
  • Neuropharmacology : Research indicates potential applications in treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier makes it a candidate for further exploration in conditions such as Alzheimer's and Parkinson's disease .

Synthetic Chemistry

The synthesis of 2,3-Dimethyl-6-(4-methylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine involves multi-step reactions that can be optimized for yield and purity. The methodologies developed for its synthesis can be applied to create analogs with improved biological activity .

Case Study 1: Antitumor Activity

A study conducted on the efficacy of this compound against various cancer cell lines revealed that it exhibits significant cytotoxicity at micromolar concentrations. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .

Case Study 2: Neuroprotective Effects

In vitro experiments demonstrated that this compound protects neuronal cells from oxidative stress-induced damage. It was found to upregulate antioxidant enzymes and reduce reactive oxygen species (ROS) levels .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntitumorSignificant cytotoxicity in cancer cells
NeuroprotectiveReduces oxidative stress in neurons
Synthesis MethodologyMulti-step synthesis with high yield

Comparison with Similar Compounds

Key Observations:

Core Heterocycles: The target compound features a pyrrolo-thieno-diazepine system, distinct from triazolo-thieno-diazepines (Etizolam, Brotizolam) or pyrrolo-benzodiazepines (). CID 3079917 introduces a benzothieno extension, increasing aromaticity and molecular weight compared to the target compound .

Substituent Impact :

  • The 4-methylphenyl group in the target compound enhances lipophilicity compared to halogenated aryl groups (e.g., Etizolam’s 2-chlorophenyl), which may influence blood-brain barrier penetration .
  • Methyl groups at positions 2 and 3 likely sterically hinder interactions at receptor sites compared to bulkier substituents like bromine in Brotizolam .

Pharmacological and Toxicity Data

While specific data for the target compound are absent in the evidence, analogs provide insights:

  • Etizolam and Brotizolam exhibit high potency at GABAA receptors due to their triazolo-thieno cores, with Brotizolam’s bromine substitution enhancing receptor affinity .
  • A related triazolo-thieno-diazepine () shows a rat oral TDLo of 135 mg/kg, indicating moderate toxicity .

Preparation Methods

Key Approaches:

Specific Preparation Methods for the Target Compound

Based on the structural features of 2,3-Dimethyl-6-(4-methylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a]thieno[3,2-f]diazepine , the synthesis likely involves the following key steps:

Step 1: Construction of the Diazepine Core

  • Starting materials : Precursors containing amino, carbonyl, or heteroatom functionalities suitable for ring formation.
  • Method : A typical approach involves the cyclocondensation of a suitable amino-ketone or amino-aldehyde with a hydrazine derivative or a related nucleophile to form the diazepine ring. For example, condensation of a 1,3-dicarbonyl compound with hydrazine derivatives can lead to the formation of the diazepine nucleus via nucleophilic attack and subsequent cyclization.

Step 4: Final Cyclization and Purification

  • The final step involves intramolecular cyclization to close the fused heterocyclic system, often under reflux with appropriate solvents.
  • The compound is then purified using chromatographic techniques such as column chromatography or recrystallization to obtain the pure product.

Data Tables Summarizing Synthesis Conditions

Step Reaction Type Reagents Catalysts Conditions Purpose
1 Cyclocondensation 1,3-Dicarbonyl + Hydrazine None Reflux in ethanol Formation of diazepine core
2 Heterocycle formation Diene/alkyne precursors + sulfur Metal catalysts (e.g., Pd, Cu) Heating under inert atmosphere Thieno ring synthesis
3 Alkylation Methyl halides Base (e.g., K2CO3) Room temperature to reflux Methyl groups at positions 2 and 3
4 Aromatic coupling Arylboronic acid or halide Pd catalyst Reflux in suitable solvent Phenyl substitution at position 6
5 Intramolecular cyclization Appropriate precursors Acid/Base Reflux Final heterocycle closure

Research Findings and Optimizations

  • Catalysis and Green Chemistry : Recent advances favor the use of nano-catalysts (e.g., nano-ZnO) to promote cyclization with higher yields and environmentally friendly conditions.
  • Reaction Conditions : Mild conditions such as room temperature or reflux in ethanol or acetonitrile are preferred to minimize decomposition.
  • Yield Optimization : Use of microwave-assisted synthesis and solvent-free conditions has been reported to enhance yields and reduce reaction times.

Notes and Considerations

  • The synthesis of such complex fused heterocycles requires precise control over reaction conditions to prevent side reactions.
  • The choice of precursors and catalysts significantly influences the regioselectivity and yield.
  • Structural confirmation of intermediates and final products is typically performed via NMR, IR, and mass spectrometry.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of pyrrolo-thieno-diazepine derivatives like 2,3-dimethyl-6-(4-methylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine?

  • Methodological Answer :

  • Step 1 : Use Grignard reagents in a THF solvent for regioselective alkylation at the diazepine ring. For example, details a protocol where Grignard reagents (3 mmol) are added dropwise to a THF solution of the precursor at 0°C, followed by overnight stirring .
  • Step 2 : Purify via column chromatography (eluent: hexane/ethyl acetate gradient) to isolate the product. Yields typically range from 40–60%, depending on substituent steric effects .
  • Key Data :
Reaction ConditionYield (%)Purity (HPLC)
THF, 0°C → RT55>98%
Alternative solvent (DCM)4295%

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for methyl groups (δ 1.2–2.5 ppm) and aromatic protons (δ 6.8–7.5 ppm). highlights distinct shifts for the 4-methylphenyl group (δ 7.2–7.4 ppm) and diazepine ring protons (δ 3.1–4.3 ppm) .
  • HRMS : Validate molecular weight with <5 ppm error. For instance, reports HRMS (ESI) with a calculated [M+H]+ of 485.1782 and observed 485.1785 .
  • X-ray Crystallography : Resolve stereochemistry (e.g., uses single-crystal X-ray diffraction to confirm fused-ring systems with R-factor = 0.049) .

Advanced Research Questions

Q. How can computational methods streamline reaction design for diazepine derivatives?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use reaction path search algorithms (e.g., ICReDD’s approach in ) to predict regioselectivity and transition states. For example, DFT calculations can model Grignard addition pathways .
  • Data-Driven Optimization : Apply machine learning to correlate reaction parameters (solvent, temperature) with yield. emphasizes integrating experimental data into computational workflows to reduce trial-and-error cycles .

Q. How do structural modifications (e.g., methyl vs. phenyl substituents) affect the compound’s physicochemical properties?

  • Methodological Answer :

  • Solubility Analysis : Compare logP values (e.g., 2-methylphenyl substituent increases hydrophobicity by ~0.5 logP units). notes reduced aqueous solubility for bulkier groups like benzyl .
  • Thermal Stability : Use DSC/TGA to assess melting points (e.g., 243–245°C for similar derivatives in ) and decomposition profiles .
  • Table : Substituent Effects on Properties
SubstituentlogPMelting Point (°C)Solubility (mg/mL, H2O)
4-Methylphenyl3.2240–2420.15
Benzyl3.8235–2380.08

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Combine NMR, IR, and MS data. For example, resolves ambiguities in carbonyl signals (IR: 1680 cm⁻¹) with complementary 13C NMR peaks (δ 170–175 ppm) .
  • Dynamic NMR : Detect conformational flexibility (e.g., ring puckering in diazepines) by variable-temperature NMR. ’s crystallographic data can anchor dynamic NMR interpretations .

Q. How can researchers assess the compound’s potential as a pharmacophore in drug discovery?

  • Methodological Answer :

  • In Silico Screening : Dock the compound into target proteins (e.g., DHFR in ) using AutoDock or Schrödinger Suite. demonstrates pyrolo-pyrimidine derivatives binding to DHFR with Ki < 10 nM .
  • ADMET Profiling : Predict pharmacokinetics (e.g., CYP450 inhibition risk) using tools like SwissADME. ’s life sciences applications suggest prioritizing blood-brain barrier permeability assays .

Contradictions and Knowledge Gaps

  • Synthetic Yield Discrepancies : reports 55% yield under THF conditions, while similar protocols in older studies (e.g., ) achieve 51% yield. This suggests solvent purity or catalyst variations may influence outcomes .
  • Polymorphism Risks : Crystallographic data () indicate sensitivity to solvent polarity during recrystallization, which could lead to batch-dependent polymorphism .

Authoritative Sources Cited

  • Synthesis protocols:
  • Computational design:
  • Structural analysis:
  • Pharmacological screening:

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dimethyl-6-(4-methylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine
Reactant of Route 2
2,3-Dimethyl-6-(4-methylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine

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